2,3-Dimethylcyclopenta-2,4-dien-1-one
Description
2,3-Dimethylcyclopenta-2,4-dien-1-one is a cyclopentadienone derivative featuring a five-membered unsaturated ring with two methyl substituents at positions 2 and 3 and a ketone group at position 1. Its molecular formula is C₇H₈O, with a molecular weight of 108.14 g/mol. This compound is structurally characterized by conjugated double bonds at positions 2,4 and a non-aromatic enone system, which imparts unique electronic properties. Cyclopentadienones are widely utilized in organometallic chemistry as ligands for transition-metal complexes, particularly in stereoselective catalytic transformations . For example, iron tricarbonyl complexes derived from substituted cyclopentadienones, including 2,3-dimethyl analogs, have shown promise in asymmetric catalysis due to their planar chirality and tunable steric/electronic profiles .
Properties
CAS No. |
870533-07-6 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2,3-dimethylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C7H8O/c1-5-3-4-7(8)6(5)2/h3-4H,1-2H3 |
InChI Key |
RKCHNAXAUIOPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Using Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a strong dehydrating agent commonly employed in cyclization reactions. For example, 3,4-dimethylcyclopent-2-en-1-one is synthesized via PPA-mediated cyclization of crotonic acid isopropyl ester (Scheme 1). A similar approach could theoretically be applied to form 2,3-dimethylcyclopenta-2,4-dien-1-one by targeting precursors with adjacent hydroxyl or ketone groups.
Example Reaction Pathway:
$$
\text{Crotonic acid isopropyl ester} \xrightarrow{\text{PPA, 100°C}} \text{3,4-dimethylcyclopent-2-en-1-one} \quad (84.7\% \text{ yield})
$$
Hypothetical adaptation for dienone synthesis:
A diketone precursor with methyl groups at C2 and C3 could undergo sequential dehydration under PPA to form the conjugated dienone.
Table 1: PPA-Mediated Cyclization for Related Compounds
| Precursor | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Crotonic acid isopropyl ester | 3,4-Dimethylcyclopent-2-en-1-one | PPA, 100°C, 3 h | 84.7% |
Dehydration Using Cation Exchange Resins
Cation exchange resins (e.g., Dandong Pearl-H) catalyze dehydration reactions. For instance, 1,2,3,4-tetramethyl-1,3-cyclopentadiene is synthesized via dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol (Scheme 2). While this yields a diene, analogous methods could be modified to produce a dienone by starting with a hydroxylated cyclopentenone.
Example Reaction Pathway:
$$
\text{2,3,4,5-Tetramethyl-2-cyclopentenol} \xrightarrow{\text{Dandong Pearl-H}} \text{1,2,3,4-Tetramethyl-1,3-cyclopentadiene} \quad (82\% \text{ yield})
$$
Proposed adaptation for dienone synthesis:
A cyclopentenol with methyl groups at C2 and C3 could undergo acid-catalyzed dehydration to form the dienone.
Table 2: Dehydration with Cation Exchange Resins
| Precursor | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,3,4,5-Tetramethyl-2-cyclopentenol | 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Diethyl ether, 25°C, 2 h | 82% |
Oxidation of Cyclopentadiene Derivatives
Cyclopentadienones are often synthesized via oxidation of cyclopentadienes. For example, cyclopentadienone itself is generated by photolysis or pyrolysis of 1,2-benzoquinone. A dimethyl-substituted derivative could be prepared by oxidizing a methylated cyclopentadiene. However, direct oxidation of dienes to dienones is uncommon, and specific conditions would need optimization.
Hypothetical Pathway:
$$
\text{2,3-Dimethylcyclopentadiene} \xrightarrow{\text{Oxidizing agent}} \text{this compound}
$$
Potential oxidizing agents:
- Pyrolysis under inert atmosphere
- Photochemical methods (e.g., UV light)
Diels-Alder Reactions and Retro-Diels-Alder Cleavage
Diels-Alder adducts of cyclopentadienones with norbornadiene (NBD) undergo retro-Diels-Alder reactions to release cyclopentadiene. While this method is used to generate reactive dienes, it could be adapted to synthesize dienones by modifying the dienophile or reaction conditions.
Example Reaction:
$$
\text{Cyclopentadienone} + \text{NBD} \xrightarrow{\Delta} \text{Adduct} \xrightarrow{h\nu} \text{Cyclopentadiene} + \text{NBD}
$$
Theoretical application for dienone synthesis:
A substituted cyclopentadienone could be generated by reversing the retro-Diels-Alder mechanism.
Alkenation of Diketones
Titanium-based reagents (e.g., Lombardo’s reagent) facilitate methylenation of ketones to form alkenes. A diketone precursor with methyl groups could undergo alkenation to form a conjugated dienone.
Example Reaction:
$$
\text{Diketone} \xrightarrow{\text{CH}2\text{Cl}2/\text{Mg}/\text{TiCl}_4} \text{Diolefin} \xrightarrow{\text{HI}} \text{Cyclopentadienone}
$$
Conditions for alkenation:
Table 3: Summary of Plausible Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| PPA cyclization | PPA, 100°C | High yield (84.7%) | Limited to specific precursors |
| Cation exchange resin | Dandong Pearl-H, diethyl ether | Mild conditions (25°C) | Requires hydroxylated starting material |
| Oxidation | Photolysis/pyrolysis | Direct route | Unproven for dimethyl derivatives |
| Diels-Alder retro-reaction | NBD, UV light | Spatial control | Low yields for substituted adducts |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into cyclopentanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentanone derivatives.
Substitution: Halogenated or nitrated cyclopentadienone derivatives.
Scientific Research Applications
2,3-Dimethylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethylcyclopenta-2,4-dien-1-one involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system. This system allows the compound to undergo Diels-Alder reactions, which are crucial in forming complex molecular structures. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopentadienones and related α,β,γ,δ-unsaturated ketones exhibit diverse chemical and biological behaviors depending on their substituents. Below is a detailed comparison:
Structural Analogs
- Substituent Effects: Methyl groups (electron-donating) stabilize the ring through inductive effects, enhancing electron density at the ketone oxygen. This increases nucleophilicity, making the compound more reactive in coordination chemistry . Phenyl and propyl groups introduce steric hindrance, which can improve enantioselectivity in catalytic reactions but may reduce solubility .
Catalytic and Thermal Stability Comparisons
- Catalytic Performance :
- Thermal Behavior: Methyl-substituted cyclopentadienones exhibit moderate thermal stability. In contrast, pentamethylcyclohexadienones (e.g., 6-allyl-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one) undergo thermal rearrangements to form allyl ethers or isomerized products, indicating that alkyl chain length and ring size influence decomposition pathways .
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